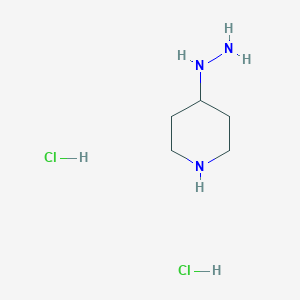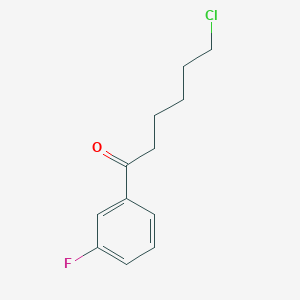
6-Chloro-1-(3-fluorophenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(3-fluorophenyl)-1-oxohexane is a useful research compound. Its molecular formula is C12H14ClFO and its molecular weight is 228.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds similar to 6-Chloro-1-(3-fluorophenyl)-1-oxohexane are synthesized and analyzed for their molecular geometry and chemical reactivity. These studies provide insights into the structural and electronic properties of such compounds (Satheeshkumar et al., 2017).
Electrophilic Fluorination
- Research on electrophilic fluorination of chlorobenzene to various fluorinated compounds reveals the process of introducing fluorine into aromatic compounds, a process that could be similar for compounds like this compound (Momota et al., 1995).
Chemical Shifts and Solvent Interactions
- Studies on the electronic effects in fluoroaryl compounds provide insights into how the electronic nature of similar compounds, including this compound, is influenced by different solvents (Nesmeyanov et al., 1973).
Synthesis of Complexes and Ligands
- The synthesis of various ligands and their metal complexes demonstrates the applicability of these compounds in coordination chemistry, which could be relevant for compounds similar to this compound (Ozturk et al., 2005).
Molecular Structure and Photochemical Studies
- Studies on the molecular structure of similar compounds and their photochemical properties help understand the behavior of this compound under different light conditions (Barakat et al., 2016).
Reactivity and Steric Effects
- Research into the steric effects of trimethylsilyl groups on the reactivity of fluoroarenes and chloroarenes may provide insights into the reactivity of similar compounds like this compound (Heiss et al., 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features can potentially impact the bioavailability of the compound.
Result of Action
The use of organoboron compounds in suzuki–miyaura coupling can result in the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane can be influenced by various environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water can potentially affect the stability and efficacy of the compound. Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action .
Propiedades
IUPAC Name |
6-chloro-1-(3-fluorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGMUGCVSBWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621998 |
Source


|
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488098-58-4 |
Source


|
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)




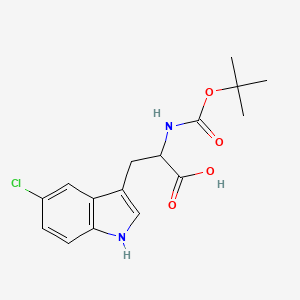



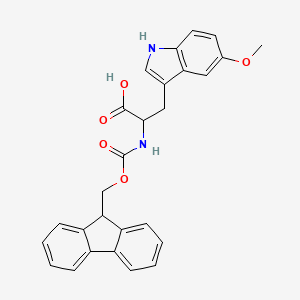
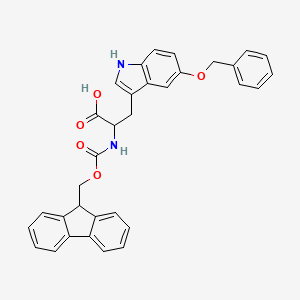
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
